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Compound of Interest

Compound Name: DVD-445

Cat. No.: B8107553 Get Quote

An In-depth Technical Guide

This document outlines the foundational toxicity assessment of the novel compound DVD-445.

The following sections detail the in vitro and in vivo studies conducted to establish a preliminary

safety profile, a critical step in the early-stage drug development process.[1][2][3][4][5]

Executive Summary
A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of

compound DVD-445. In vitro assessments included cytotoxicity, mutagenicity, and cardiac

safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. DVD-445
exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential

was identified in the Ames assay. A moderate inhibition of the hERG channel was observed,

warranting further investigation. The acute oral toxicity study in rats established a preliminary

safety classification.

In Vitro Toxicity Assessment
The cytotoxic potential of DVD-445 was evaluated using two common colorimetric assays: the

MTT and Neutral Red uptake assays.[6][7][8][9] These tests measure cell viability and

metabolic activity, respectively, in response to the compound.[6][9]

Table 1: Cytotoxicity of DVD-445 in Human Cell Lines (IC50 in µM)
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Cell Line Assay Type 24-hour Exposure 48-hour Exposure

HepG2 (Liver) MTT 78.5 55.2

Neutral Red 82.1 59.8

HEK293 (Kidney) MTT 95.3 68.7

Neutral Red 101.2 72.4

To assess the mutagenic potential of DVD-445, the bacterial reverse mutation assay,

commonly known as the Ames test, was conducted.[10][11][12][13] This assay uses strains of

Salmonella typhimurium with mutations in the histidine operon, rendering them unable to

synthesize histidine.[10][11][13] Mutagenicity is indicated by a compound's ability to cause a

reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11][13]

Table 2: Ames Test Results for DVD-445

Strain Metabolic Activation (S9) Result

TA98 Without Negative

With Negative

TA100 Without Negative

With Negative

TA1535 Without Negative

With Negative

TA1537 Without Negative

With Negative

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical

indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-

threatening arrhythmias.[14][15][16] The effect of DVD-445 on the hERG channel was

assessed using an automated patch-clamp electrophysiology system.[16]
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Table 3: hERG Channel Inhibition by DVD-445

Compound IC50 (µM)

DVD-445 25.8

E-4031 (Positive Control) 0.01

In Vivo Acute Oral Toxicity
An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose

Procedure.[17][18][19][20] This method aims to determine a substance's hazard classification

with fewer animals and reduced suffering compared to traditional lethality tests.[17][21]

Table 4: Acute Oral Toxicity of DVD-445 (OECD 420)

Starting Dose (mg/kg) Outcome GHS Classification

300 No evident toxicity or mortality Category 5 or Unclassified

2000
Evident toxicity in ≥1 animal,

no mortality
Category 5

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols
MTT Cytotoxicity Assay

Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10^5

cells/well and incubated for 24 hours.[6]

Compound Exposure: Cells were treated with various concentrations of DVD-445 for 24 and

48 hours.

MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5

mg/mL of MTT and incubated for another 4 hours.
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Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was

added to dissolve the formazan crystals.

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay
Cell Plating and Treatment: Cells were plated and treated with DVD-445 as described for the

MTT assay.

Neutral Red Incubation: After the treatment period, the medium was replaced with a medium

containing 50 µg/mL of Neutral Red and incubated for 3 hours.

Dye Extraction: The cells were washed, and the incorporated dye was extracted using a

destain solution (50% ethanol, 1% acetic acid).

Absorbance Reading: The absorbance was measured at 540 nm.

Ames Test (Plate Incorporation Method)
Preparation: The test was performed with and without a metabolic activation system (S9

fraction from rat liver).[10]

Exposure: 100 µL of the appropriate S. typhimurium strain, 100 µL of DVD-445 at various

concentrations, and 500 µL of phosphate buffer or S9 mix were combined.[10]

Plating: The mixture was added to 2 mL of molten top agar and poured onto minimal glucose

agar plates.[10]

Incubation: Plates were incubated at 37°C for 48 hours.[10]

Colony Counting: The number of revertant colonies was counted. A significant, dose-

dependent increase in revertant colonies compared to the negative control indicates a

mutagenic effect.

hERG Patch-Clamp Assay
Cell Culture: HEK293 cells stably expressing the hERG channel were used.
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Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]

Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to

+20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50

mV to measure the tail current.[14]

Compound Application: DVD-445 was perfused at increasing concentrations, and the steady-

state inhibition of the hERG tail current was recorded.[14]

Acute Oral Toxicity (OECD 420)
Animal Model: Female Wistar rats were used.

Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the

dose for the main study.[17][20]

Main Study: A group of five animals was dosed with the selected starting dose.[18]

Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days.

[17][20] Body weight was recorded weekly.

Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs

the GHS classification.[17][21]

Visualizations
Diagrams of Workflows and Pathways
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Caption: High-level workflow for the initial toxicity screening of DVD-445.
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Caption: Workflow of the Ames test for mutagenicity assessment.
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Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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